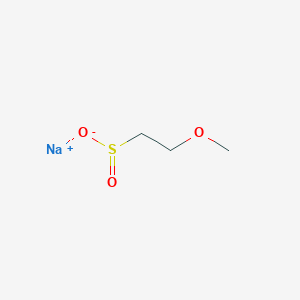
Sodium 2-methoxyethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methoxyethane-1-sulfinate is an organosulfur compound with the molecular formula C3H7NaO3S. It is a sodium salt of a sulfinate ester and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for various organosulfur compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-methoxyethane-1-sulfinate can be synthesized through the oxidation of thiols or thiolates. One common method involves the reaction of methanesulfonic acid with sodium hydroxide to form the sodium salt . Another approach includes the use of sulfonyl chlorides under basic conditions to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-methoxyethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides, Sulfides, and Sulfones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 2-methoxyethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating, sulfenylating, or sulfinylating reagent in organic synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium 2-methoxyethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through nucleophilic substitution or addition reactions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-methoxyethane-1-sulfinate is unique due to its methoxyethane group, which imparts distinct reactivity and solubility properties compared to other sodium sulfinates. This uniqueness makes it particularly valuable in specific synthetic applications where other sulfinates may not be as effective .
Eigenschaften
Molekularformel |
C3H7NaO3S |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
sodium;2-methoxyethanesulfinate |
InChI |
InChI=1S/C3H8O3S.Na/c1-6-2-3-7(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
QEBOCDYXKUKMGF-UHFFFAOYSA-M |
Kanonische SMILES |
COCCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


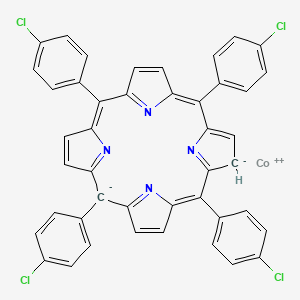
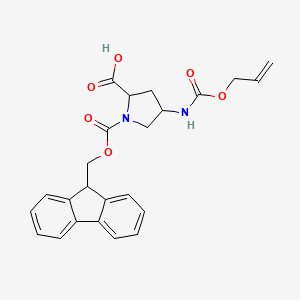
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
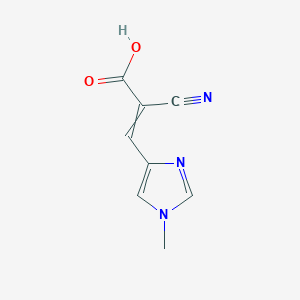
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)
![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
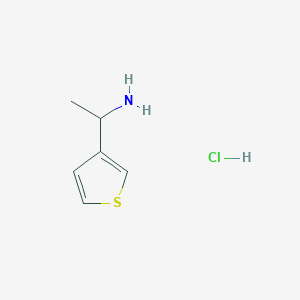
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)
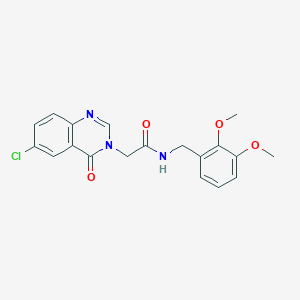
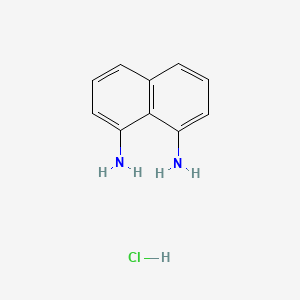
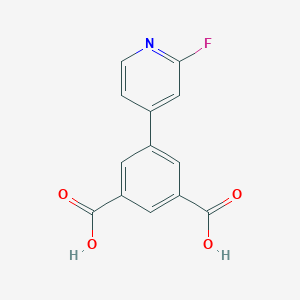

![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)
